molecular formula C8H12N2S B2761638 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole CAS No. 164397-14-2

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Cat. No.: B2761638
CAS No.: 164397-14-2
M. Wt: 168.26
InChI Key: XFAABPUSPQCRIY-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole ( 164397-14-2) is an organic compound with the molecular formula C 8 H 12 N 2 S and a molecular weight of 168.26 g/mol . This chemical features a thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. While specific mechanistic studies on this exact compound are limited, the 2-(pyrrolidin-1-yl)thiazole scaffold is recognized as a key intermediate in pharmaceutical research. Scientific literature indicates that analogous structures are utilized in the synthesis of complex heterocyclic systems, such as [1,3]thiazolo[4,5-d]pyridazinones, which have been investigated for their potent biological activities . Derivatives within this structural class have demonstrated significant in vivo analgesic and anti-inflammatory properties in preclinical models, suggesting potential for central and peripheral pharmacological action . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Please note that comprehensive safety data and detailed information on specific research applications for this base compound may require further consultation of the scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAABPUSPQCRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 2-Pyrrolidinyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. The 2-pyrrolidinyl-thiazole scaffold represents a compelling fusion of two such "privileged" heterocyclic systems. The thiazole ring, a key structural motif in numerous natural and synthetic bioactive compounds, offers a stable aromatic core with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is integral to the structure of many alkaloids and pharmaceuticals, contributing to the molecule's stereochemistry, basicity, and overall three-dimensional conformation, which are crucial for target engagement.[3]

This technical guide delves into the nuanced structure-activity relationships (SAR) of 2-pyrrolidinyl-thiazole derivatives, with a primary focus on their antibacterial and antimycobacterial potential. We will dissect the synthetic strategies for generating libraries of these compounds, analyze the impact of structural modifications on biological potency, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

Core Synthetic Strategies: Building the 2-Pyrrolidinyl-Thiazole Framework

The construction of the 2-pyrrolidinyl-thiazole core typically follows a convergent synthetic approach, leveraging the nucleophilicity of a pyrrolidine-derived thiourea intermediate and its subsequent cyclization with an α-haloketone. A versatile and efficient protocol has been developed that allows for the generation of highly functionalized derivatives.[3]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a substituted pyrrolidine (often a prolinate derivative).

  • Formation of the N-Aroylthiourea Intermediate: The pyrrolidine derivative is first reacted with an aroyl isothiocyanate (e.g., N-benzoyl isothiocyanate) in an aprotic solvent like acetonitrile. This reaction forms the key N-aroylthiourea intermediate. The choice of the aroyl group can influence the stability and subsequent reactivity of this intermediate.[3]

  • Hantzsch-Type Thiazole Synthesis: The crude N-aroylthiourea intermediate is then subjected to a cyclocondensation reaction with a suitably substituted α-bromo ketone (e.g., 2-bromo-4'-methoxyacetophenone) in a solvent such as acetone, typically under reflux conditions. This step constructs the thiazole ring, yielding the final 2-pyrrolidinyl-thiazole product.[3]

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Thiazole Cyclization Pyrrolidine Substituted Pyrrolidine Thiourea N-Benzoylthiourea Intermediate Pyrrolidine->Thiourea Acetonitrile, RT Isothiocyanate N-Benzoyl Isothiocyanate Isothiocyanate->Thiourea Final_Product 2-Pyrrolidinyl-Thiazole Derivative Thiourea->Final_Product Acetone, Reflux alpha_Bromo α-Bromo Ketone alpha_Bromo->Final_Product

Caption: General synthetic workflow for 2-pyrrolidinyl-thiazole derivatives.

Structure-Activity Relationship (SAR) Analysis: Decoding the Determinants of Potency

The biological activity of 2-pyrrolidinyl-thiazole derivatives is exquisitely sensitive to the nature and position of substituents on both heterocyclic rings. The following sections delineate the key SAR trends observed, primarily in the context of antibacterial and antimycobacterial activity.

Impact of Substituents on the Thiazole Ring

The substitution pattern on the thiazole ring, particularly at the 4- and 5-positions, plays a pivotal role in modulating biological activity.

  • Position 4: Aromatic or heteroaromatic substituents at the 4-position of the thiazole ring are generally favorable for activity. For instance, a 4-fluorophenyl group at this position has been shown to confer potent activity against Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus.[1] The electronic nature of this substituent is critical; electron-withdrawing groups like fluorine can enhance potency.

  • Position 5: Modifications at the 5-position also significantly influence activity. The introduction of a carbonyl group, as seen in 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives, has been explored for antimycobacterial activity against M. tuberculosis H37Rv.[4] In general, increasing the steric bulk at either the 4- or 5-position can lead to a decrease in antimicrobial activity, suggesting the importance of a well-defined molecular shape for target interaction.[4]

Influence of the Pyrrolidine Moiety

The structure and stereochemistry of the pyrrolidine ring are crucial for establishing potent biological activity.

  • Substitution Pattern: The substituents on the pyrrolidine ring, often inherited from the starting prolinate, can dictate the stability of the synthetic intermediates and the biological profile of the final compounds. The nature of these substituents at the 2, 3, and 4-positions of the pyrrolidine ring has a strong influence on the overall activity.[3]

  • Stereochemistry: Enantiomerically enriched pyrrolidines have been used in the synthesis of these derivatives, indicating that the stereochemistry of the final compounds is a critical parameter for biological activity.[3] Although detailed studies systematically comparing enantiomers are limited in the reviewed literature, it is a well-established principle in medicinal chemistry that stereoisomers can have vastly different pharmacological profiles.

SAR_Diagram cluster_thiazole Thiazole Substitutions cluster_pyrrolidine Pyrrolidine Modifications Core Thiazole Ring Pyrrolidine Ring 2-Pyrrolidinyl-Thiazole Core Pos4 Position 4 - Aromatic groups (e.g., 4-F-Phenyl) are favorable - Electron-withdrawing groups can enhance activity Core:thiazole->Pos4 influences Pos5 Position 5 - Carbonyl linkers explored for antimycobacterial activity - Increased steric bulk can decrease activity Core:thiazole->Pos5 influences Subst Ring Substituents - Substituents at C2, C3, C4 are critical - Influences intermediate stability and final activity Core:pyrrolidine->Subst influences Stereo Stereochemistry - Enantiomeric purity is important - Absolute configuration can dictate potency Core:pyrrolidine->Stereo influences Activity Biological Activity (Antibacterial/ Antimycobacterial) Pos4->Activity Pos5->Activity Subst->Activity Stereo->Activity

Caption: Key structure-activity relationships of 2-pyrrolidinyl-thiazole derivatives.

Quantitative Biological Data

The following table summarizes the minimum inhibitory concentration (MIC) values for representative 2-pyrrolidinyl-thiazole derivatives against various microbial strains.

Compound IDThiazole R1 (Position 4)Pyrrolidine SubstituentsTarget OrganismMIC (µg/mL)Reference
11 4-FluorophenylUnspecifiedS. aureus30.53 ± 0.42[1]
11 4-FluorophenylUnspecifiedB. cereus21.70 ± 0.36[1]
Series A Varied ArylVaried (from prolinates)M. tuberculosis H37Rv3.90 - 62.5[3]
Series B -5,5-diphenylM. tuberculosis H37Rv31.25 - 125[4]

Note: This table is a compilation of data from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies based on published literature and serve as a foundation for the synthesis and evaluation of 2-pyrrolidinyl-thiazole derivatives.

Protocol 1: Synthesis of a 4-Aryl-2-(pyrrolidin-1-yl)thiazole Derivative

Objective: To synthesize a representative 2-pyrrolidinyl-thiazole derivative.

Materials:

  • Substituted pyrrolidine (e.g., methyl prolinate), 1.0 eq

  • N-benzoyl isothiocyanate, 1.0 eq

  • 2-bromo-4'-substituted-acetophenone, 1.0 eq

  • Anhydrous acetonitrile

  • Anhydrous acetone

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Formation of the Thiourea Intermediate

    • In a round-bottom flask, dissolve the substituted pyrrolidine (1.0 eq) in anhydrous acetonitrile.

    • To this solution, add N-benzoyl isothiocyanate (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure. The crude N-benzoylthiourea intermediate is used directly in the next step without further purification to prevent spontaneous cyclization.[3]

  • Step 2: Thiazole Ring Formation

    • Immediately dissolve the crude intermediate from Step 1 in anhydrous acetone.

    • Add the 2-bromo-4'-substituted-acetophenone (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 48 hours.[3]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-pyrrolidinyl-thiazole derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the in vitro antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized 2-pyrrolidinyl-thiazole derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (DMSO or solvent used for compound dissolution)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 90 µL of MHB to each well.

    • Add 100 µL of the stock compound solution to the first well of a row and mix. This creates the highest concentration to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.[5]

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the standardized bacterial suspension to each well containing the compound dilutions.[5]

  • Controls:

    • Include a positive control row with a standard antibiotic undergoing serial dilution.

    • Include a negative control well containing MHB, the solvent, and the bacterial inoculum to ensure bacterial growth.

    • Include a sterility control well with MHB only.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Conclusion and Future Directions

The 2-pyrrolidinyl-thiazole scaffold is a fertile ground for the development of novel therapeutic agents, particularly in the realm of infectious diseases. The structure-activity relationships explored herein demonstrate that the biological potency of these derivatives can be finely tuned through systematic modifications of both the thiazole and pyrrolidine rings. Specifically, the introduction of electron-withdrawing groups on an aryl substituent at position 4 of the thiazole ring appears to be a promising strategy for enhancing antibacterial activity.

Future research in this area should focus on several key aspects:

  • Systematic SAR Exploration: A more comprehensive and systematic exploration of the chemical space around the 2-pyrrolidinyl-thiazole core is warranted. This includes the synthesis and evaluation of a broader range of substituents with varying electronic and steric properties.

  • Stereochemical Optimization: The impact of the pyrrolidine ring's stereochemistry on biological activity needs to be rigorously investigated by synthesizing and testing individual enantiomers.

  • Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as drug candidates.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and potential for clinical translation.

By embracing a multidisciplinary approach that integrates synthetic chemistry, microbiology, and computational modeling, the full therapeutic potential of 2-pyrrolidinyl-thiazole derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Belveren, S., Dondas, H. A., Ulger, M., Poyraz, S., Garcia-Minguens, E., Ferrandiz-Saperas, M., et al. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity. Tetrahedron, 73(29), 4239-4248. [Link]

  • Poyraz, S., Dondas, H. A., Belveren, S., & Çevik, U. A. (2018). Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. Journal of Heterocyclic Chemistry, 55(1), 125-133. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Ghasemi, B., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Journal of Mazandaran University of Medical Sciences, 25(125), 1-11. [Link]

  • Singh, P., & Kumar, A. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 21(10), 1358. [Link]

  • Verma, A., & Saraf, S. K. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 59(1), 5-21. [Link]

  • Bodake, M. B., Jadhav, G. R., Medhane, V. J., & Bholay, A. D. (2020). Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 32(8), 2007-2012. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Polycyclic Aromatic Compounds, 1-19. [Link]

  • Kocabaş, E., Sarıgüney, A. B., Erci, F., Çakır-Koç, R., Özen Kocabaş, H., Torlak, E., & Coşkun, A. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]

  • Liaras, K., et al. (2011). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. European Journal of Medicinal Chemistry, 46(9), 3798-3806. [Link]

  • Poyraz, S., Belveren, S., & Dondas, H. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

Sources

The Thiazole-Pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Convergence of Two Potent Heterocycles

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutics with enhanced potency and selectivity. Among these, the fusion of thiazole and pyrrolidine rings into a unified molecular architecture has garnered significant attention. Both thiazole, a five-membered aromatic ring containing sulfur and nitrogen, and pyrrolidine, a saturated five-membered nitrogen-containing ring, are independently recognized for their presence in a multitude of biologically active natural products and synthetic drugs.[1][2] The thiazole moiety is a cornerstone in drugs like the anticancer agent Dasatinib and the anti-HIV drug Ritonavir, while the pyrrolidine ring forms the core of numerous alkaloids and successful drugs, including the nootropic piracetam.[2][3]

The rationale behind the design of thiazole-pyrrolidine hybrid scaffolds lies in the synergistic interplay of their respective physicochemical and pharmacological properties. The thiazole ring often acts as a rigid linker or a key interaction point with biological targets, while the pyrrolidine moiety can introduce three-dimensional diversity, improve pharmacokinetic properties, and provide additional points for functionalization.[4][5] This guide aims to provide a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of thiazole-pyrrolidine scaffolds, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

I. Synthetic Strategies for Thiazole-Pyrrolidine Scaffolds: A Mechanistic Perspective

The construction of thiazole-pyrrolidine hybrids can be approached through various synthetic routes, often involving the sequential or convergent assembly of the two heterocyclic systems. The choice of a particular synthetic strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Convergent Synthesis via Hantzsch Thiazole Synthesis

A prevalent and versatile method for the synthesis of the thiazole component of the scaffold is the Hantzsch thiazole synthesis.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of thiazole-pyrrolidine scaffolds, a common approach is to utilize a pyrrolidine-containing thioamide or α-haloketone as a key building block.

Causality Behind Experimental Choices:

  • Choice of Reactants: The selection of the α-haloketone and thioamide determines the substitution pattern on the resulting thiazole ring. The use of a pyrrolidine-functionalized starting material directly incorporates the pyrrolidine moiety into the final scaffold.

  • Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the subsequent cyclization.[8] The application of heat is typically required to overcome the activation energy for the condensation and dehydration steps.[8] Acidic or basic conditions can be employed to modulate the reaction rate and regioselectivity.[9]

Caption: General workflow of the Hantzsch thiazole synthesis.

Multi-component and Domino Reactions

More advanced and efficient strategies involve multi-component or domino/cascade reactions, where multiple bonds are formed in a single synthetic operation.[10][11] These approaches offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

Causality Behind Experimental Choices:

  • Catalyst Selection: In many domino reactions, the choice of catalyst is crucial for controlling the reaction pathway and achieving high yields and selectivity. For instance, metal catalysts like palladium can be used to facilitate cross-coupling reactions as part of the cascade.[11]

  • Solvent and Temperature: The solvent can influence the solubility of intermediates and the stability of reactive species. Temperature control is critical to ensure the desired reaction proceeds without the formation of side products.

Caption: A simplified representation of a domino synthesis approach.

II. Diverse Biological Activities and Mechanisms of Action

The thiazole-pyrrolidine scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive framework for drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the development of thiazole-pyrrolidine derivatives as potent anticancer agents.[2][12] These compounds have been shown to exert their effects through multiple mechanisms of action.

2.1.1 Inhibition of PI3K/HDAC Pathways

Recent studies have identified thiazole-pyrrolidine derivatives as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[3][4][13] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[14][15] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.[14] The dual inhibition of both PI3K and HDAC has been shown to have a synergistic antitumor effect.[14][15]

Caption: Dual inhibition of PI3K and HDAC pathways by thiazole-pyrrolidine scaffolds.

2.1.2 Tubulin Polymerization Inhibition

Certain thiazole-pyrrolidine derivatives have been identified as potent inhibitors of tubulin polymerization.[16] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[16]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Thiazole-pyrrolidine scaffolds have shown promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria.[8][17][18]

Mechanism of Action: While the exact mechanisms are still under investigation for many compounds, it is hypothesized that some thiazole-pyrrolidine derivatives may interfere with bacterial cell wall synthesis.[19][20][] The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not found in mammalian cells, making it an attractive target for selective antibacterial drugs.[20][]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Thiazole-pyrrolidine derivatives have been explored as potential anti-inflammatory agents, with some compounds exhibiting dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22][23][24] COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[22][23]

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of thiazole-pyrrolidine scaffolds is crucial for the rational design of more potent and selective drug candidates.

Scaffold ModificationEffect on Biological ActivityReference
Substitution on the Thiazole Ring The nature and position of substituents on the thiazole ring significantly influence activity. For example, a 4-fluorophenyl group on the thiazole ring has been shown to enhance antibacterial activity against Gram-positive bacteria.[8][17]
Substitution on the Pyrrolidine Ring Modifications to the pyrrolidine ring can impact potency and pharmacokinetic properties. For instance, the stereochemistry of substituents on the pyrrolidine ring can be critical for target binding.[4]
Linker between Thiazole and Pyrrolidine The nature and length of the linker connecting the two rings can affect the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein.[14]

IV. Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of research findings, it is essential to follow well-defined and validated experimental protocols.

Synthesis of a Representative Thiazole-Pyrrolidine Derivative

This protocol describes the synthesis of a 4-phenyl-2-(pyrrolidin-1-yl)thiazole derivative, a common structural motif in this class of compounds.

Step 1: Synthesis of 2-Bromo-1-phenylethanone (α-Bromoacetophenone)

  • To a solution of acetophenone (10 mmol) in glacial acetic acid (20 mL), add bromine (10 mmol) dropwise with stirring at room temperature.

  • Continue stirring for 2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-bromo-1-phenylethanone.

Step 2: Synthesis of Pyrrolidine-1-carbothioamide

  • To a solution of pyrrolidine (10 mmol) in dichloromethane (20 mL), add thiophosgene (10 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain pyrrolidine-1-carbothioamide.

Step 3: Hantzsch Thiazole Synthesis

  • To a solution of pyrrolidine-1-carbothioamide (10 mmol) in ethanol (30 mL), add 2-bromo-1-phenylethanone (10 mmol).

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature and add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • The precipitated product is filtered, washed with water, and purified by column chromatography (silica gel, hexane:ethyl acetate) to yield the final thiazole-pyrrolidine derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: A typical workflow for the synthesis and characterization of a thiazole-pyrrolidine derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5][25][26]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiazole-pyrrolidine compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[1]

V. Future Perspectives and Conclusion

The thiazole-pyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on several key aspects:

  • Target-Specific Design: Moving beyond broad-spectrum activity, the design of next-generation thiazole-pyrrolidine derivatives will likely focus on specific molecular targets, such as particular kinases or protein-protein interactions, to improve selectivity and reduce off-target effects.

  • Exploration of New Therapeutic Areas: While significant progress has been made in the areas of oncology and infectious diseases, the potential of these scaffolds in other therapeutic areas, such as neurodegenerative and metabolic diseases, remains largely unexplored.[13]

  • Advanced Drug Delivery Systems: The development of novel formulations and drug delivery systems for thiazole-pyrrolidine compounds could enhance their bioavailability, stability, and targeted delivery to specific tissues or organs.

References

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). ChemistrySelect. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules. [Link]

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Domino protocol for the synthesis of diversely functionalized derivatives of a novel fused pentacyclic antioxidant/anticancer fluorescent scaffold: Pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][8][13]thiazino[2,3-b]quinoxaline. (2023). Talanta. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2016). RSC Advances. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

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  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (2020). Bioorganic Chemistry. [Link]

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4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical of these is the physicochemical characterization of the molecule, with solubility standing as a cornerstone property that dictates its fate. It is with this understanding that we present this in-depth technical guide on the solubility of this compound, a heterocyclic compound of interest within medicinal chemistry. The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold in numerous pharmacologically active agents.[1] The pyrrolidine substituent further modulates the molecule's properties, influencing its interaction with biological targets and its pharmacokinetic profile.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere presentation of data, aiming to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present what is known about related structures, and, most importantly, provide a detailed, field-proven protocol for the empirical determination of its solubility profile. This approach is rooted in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

Section 1: Physicochemical Properties and Predicted Solubility

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on the general characteristics of thiazole derivatives and computational predictions. Thiazoles are generally considered to be hydrophobic in nature, which suggests a limited aqueous solubility.[2] However, the presence of the pyrrolidine ring, a saturated amine, introduces a basic center that can be protonated at physiological pH, potentially increasing its solubility in acidic aqueous media.

Computational models, such as ALOGPS, can provide initial estimates of solubility. For a structurally related compound, 4-Methyl-5-vinylthiazole, the predicted water solubility is 1.39 g/L. While this serves as a useful starting point, it is crucial to recognize that such predictions are theoretical and must be confirmed by empirical data. Factors such as crystal lattice energy, which are not always accurately accounted for in prediction algorithms, can significantly impact a compound's actual solubility.

Many novel synthesized thiazole derivatives have been noted to be soluble in dimethyl sulfoxide (DMSO) at room temperature, a common solvent for initial screening of compound libraries.[3]

Section 2: Experimental Determination of Thermodynamic Solubility

The gold standard for assessing the solubility of a compound is the experimental determination of its thermodynamic solubility. This section provides a detailed, step-by-step protocol for a shake-flask method, a widely accepted and robust technique for this purpose. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based technique that measures the concentration of a saturated solution of the test compound in a specific solvent. By allowing the system to reach equilibrium, we ensure that the measured solubility is the true thermodynamic solubility, a critical parameter for preclinical development.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add chosen solvent (e.g., Water, PBS, Ethanol) A->B Dispense C Incubate at controlled temperature with agitation (e.g., 24-72 hours) B->C Seal and place in shaker D Centrifuge to pellet undissolved solid C->D Transfer to centrifuge E Filter supernatant (0.22 µm PVDF filter) D->E Careful aspiration G Analyze supernatant by validated HPLC method E->G Inject sample F Prepare calibration standards F->G Inject standards H Quantify concentration against calibration curve G->H Data processing

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol

Materials and Reagents:

  • This compound (as a solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PVDF syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)[4][5]

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Test Samples:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A visual excess is a good starting point.

    • Accurately dispense a known volume of the chosen solvent into each vial. It is recommended to perform this in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours). The goal is to ensure the system reaches equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker. A visible amount of undissolved solid should be present at the bottom of each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a 0.22 µm PVDF syringe filter to remove any remaining solid particles. The choice of a PVDF filter is crucial as it exhibits low protein binding and is compatible with a wide range of solvents.

  • Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility determination.

    • Develop and validate an HPLC method for the quantification of the compound. This typically involves selecting an appropriate C18 column and a mobile phase that provides good peak shape and retention time.[4][5]

    • Inject the filtered supernatant (appropriately diluted if necessary) and the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

Section 3: Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different solvents and conditions.

Table 1: Thermodynamic Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Deionized Water25Experimental ValueCalculated Value
PBS (pH 7.4)37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Note: The values in this table are placeholders and must be populated with experimentally determined data.

The interpretation of these results is critical. For instance, a higher solubility in PBS at 37 °C compared to deionized water at 25 °C would suggest a positive influence of physiological pH and temperature on the compound's solubility, which is a favorable characteristic for oral drug delivery. High solubility in organic solvents like ethanol and DMSO is expected and confirms its suitability for formulation in non-aqueous vehicles if necessary.

Conclusion: A Pathway to Comprehensive Understanding

While a definitive, pre-existing value for the solubility of this compound remains elusive in the public domain, this guide provides a robust and scientifically sound framework for its determination. By understanding the general properties of the thiazole class and diligently applying the detailed experimental protocol herein, researchers can confidently and accurately characterize this crucial physicochemical parameter. This empirical data is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately, advancing promising compounds through the drug discovery pipeline. The principles and methodologies outlined in this document are designed to ensure the generation of high-quality, reliable solubility data, forming a solid foundation for subsequent development efforts.

References

  • Bouling Chemical Co., Limited. 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole.

  • Kowalska, T., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3165.

  • FooDB. (2018). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542).

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole.

  • BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.

  • Jadhav, S. B., et al. (2013). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 13(5), 741-754.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is prevalent in natural products like vitamin B1 (thiamine) and in a wide array of pharmaceuticals exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this valuable heterocyclic system.[5] It typically involves the condensation reaction between an α-haloketone and a thioamide.[2][5]

This application note provides a comprehensive guide for the synthesis of a specific, highly functionalized derivative, 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole. This compound is of significant interest to researchers in drug development due to the incorporation of a pyrrolidine moiety, a common feature in many successful central nervous system (CNS) active drugs and other therapeutics. The pyrrolidine ring can enhance solubility, modulate lipophilicity, and provide key interaction points with biological targets.

This document will detail the underlying reaction mechanism, provide step-by-step protocols for the synthesis of the requisite N-pyrrolidinylthiourea precursor and the final thiazole product, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Reaction Principle: The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis of this compound proceeds through a well-established multi-step mechanism. The reaction fundamentally involves the formation of the thiazole ring by the condensation of chloroacetone (an α-haloketone) and N-pyrrolidinylthiourea (a substituted thioamide).

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, which is an SN2 reaction.[6] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the stable, aromatic thiazole ring.[6][7] The aromaticity of the final product is a significant driving force for this reaction, contributing to its generally high yields.[8]

Experimental Protocols

This section is divided into two main protocols: the synthesis of the N-pyrrolidinylthiourea precursor and the subsequent Hantzsch reaction to yield the target compound.

Protocol 1: Synthesis of N-Pyrrolidinylthiourea

The synthesis of the N-substituted thiourea precursor is a critical first step. This protocol is adapted from established methods for synthesizing thiourea derivatives from amines.[9]

Materials:

  • Pyrrolidine

  • Benzoyl isothiocyanate (or alternatively, potassium thiocyanate and benzoyl chloride to generate it in situ)

  • Acetone

  • Aqueous ammonia solution

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Preparation of Benzoyl Isothiocyanate (in situ): In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium thiocyanate (1.0 eq) in dry acetone. To this stirring suspension, add benzoyl chloride (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes. The formation of benzoyl isothiocyanate is indicated by the appearance of a white precipitate of potassium chloride.[4][9]

  • Reaction with Pyrrolidine: To the freshly prepared benzoyl isothiocyanate solution, add pyrrolidine (1.0 eq) dropwise while maintaining the temperature at room temperature.

  • Formation of N-Benzoyl-N'-pyrrolidinylthiourea: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis to N-Pyrrolidinylthiourea: After the formation of the intermediate, add an aqueous ammonia solution to the reaction mixture and heat under reflux for 2-3 hours to hydrolyze the benzoyl group.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford pure N-pyrrolidinylthiourea.

Data Summary Table for Precursor Synthesis:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
Potassium Thiocyanate1.097.180.97 g
Benzoyl Chloride1.0140.571.41 g (1.18 mL)
Pyrrolidine1.071.120.71 g (0.83 mL)
AcetoneSolvent-50 mL
Aqueous Ammonia (25%)Excess-20 mL
Protocol 2: Hantzsch Synthesis of this compound

This protocol outlines the final condensation step to form the target thiazole derivative.

Materials:

  • N-Pyrrolidinylthiourea (from Protocol 1)

  • Chloroacetone (or bromoacetone)

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Standard laboratory glassware

  • Magnetic stirrer with heating and reflux capabilities

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-pyrrolidinylthiourea (1.0 eq) in absolute ethanol (approximately 50 mL for a 10 mmol scale).

  • Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.0 eq) dropwise at room temperature. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.

  • Purification: The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Summary Table for Thiazole Synthesis:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
N-Pyrrolidinylthiourea1.0130.221.30 g
Chloroacetone1.092.520.93 g (0.79 mL)
EthanolSolvent-50 mL
5% Sodium BicarbonateExcess-100 mL
Expected Product -182.29 -

Visualizing the Workflow

The following diagrams illustrate the key reaction mechanisms and the overall experimental workflow.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product alpha_haloketone α-Haloketone (Chloroacetone) sn2 SN2 Attack alpha_haloketone->sn2 thioamide Thioamide (N-Pyrrolidinylthiourea) thioamide->sn2 cyclization Intramolecular Cyclization sn2->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration thiazole This compound dehydration->thiazole

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_thiazole Protocol 2: Thiazole Synthesis start_precursor Pyrrolidine + Benzoyl Isothiocyanate reaction_precursor Reaction in Acetone start_precursor->reaction_precursor hydrolysis Hydrolysis with NH4OH reaction_precursor->hydrolysis purification_precursor Precipitation & Recrystallization hydrolysis->purification_precursor product_precursor N-Pyrrolidinylthiourea purification_precursor->product_precursor start_thiazole N-Pyrrolidinylthiourea + Chloroacetone product_precursor->start_thiazole reaction_thiazole Reflux in Ethanol start_thiazole->reaction_thiazole workup Neutralization with NaHCO3 reaction_thiazole->workup purification_thiazole Filtration/Extraction & Recrystallization workup->purification_thiazole product_thiazole Final Product purification_thiazole->product_thiazole

Caption: Overall Experimental Workflow.

Troubleshooting and Key Considerations

  • Purity of Reactants: The purity of the α-haloketone is crucial, as impurities can lead to side reactions and lower yields. It is advisable to use freshly distilled chloroacetone.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of both reaction steps. The disappearance of starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's completion.

  • Temperature Control: While the Hantzsch reaction is generally robust, maintaining a steady reflux is important for consistent reaction times and yields.

  • Work-up Procedure: Complete neutralization of the acidic byproduct is necessary to ensure the stability of the final product and to facilitate its isolation.

  • Purification: If the product does not precipitate cleanly, column chromatography is a reliable method for obtaining a highly pure sample. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically effective.

Conclusion

The Hantzsch thiazole synthesis offers a straightforward and efficient route to this compound, a compound with significant potential in drug discovery and development. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can reliably synthesize this valuable heterocyclic building block. The inherent versatility of the Hantzsch reaction also allows for the generation of a diverse library of related thiazole derivatives by varying the α-haloketone and thioamide starting materials.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

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Application Note: Rapid Microwave-Assisted Synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described method utilizes microwave-assisted organic synthesis (MAOS) to achieve a rapid and efficient nucleophilic aromatic substitution (SNA r). This protocol offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a robust and reproducible methodology.

Introduction: The Significance of Substituted Thiazoles and the Power of Microwave Synthesis

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The functionalization of the thiazole nucleus, particularly at the 2-position, allows for the exploration of vast chemical space in the pursuit of novel drug candidates. The target molecule, this compound, incorporates a pyrrolidine moiety, a common feature in many pharmaceuticals that can enhance solubility and receptor binding affinity.

Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, leveraging the efficient and uniform heating of reaction mixtures through dielectric heating.[6] This technique dramatically accelerates reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional methods.[7] The application of microwave irradiation to the synthesis of heterocyclic compounds is a well-established green chemistry approach, minimizing energy consumption and often allowing for the use of less hazardous solvents.[2][8]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound via a microwave-assisted nucleophilic aromatic substitution reaction. The causality behind each step is explained to ensure a deep understanding of the process and facilitate its adoption and potential adaptation for the synthesis of related analogues.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNA r) reaction. In this process, the nucleophilic pyrrolidine attacks the electron-deficient C2 carbon of the 2-bromo-4-methylthiazole ring, displacing the bromide leaving group. The reaction is facilitated by the electron-withdrawing nature of the thiazole ring nitrogen and the application of microwave energy to overcome the activation barrier.

The proposed mechanism involves the formation of a Meisenheimer-like intermediate, which is stabilized by the heterocyclic system. The subsequent departure of the bromide ion yields the desired product. Microwave irradiation accelerates this process by rapidly and efficiently heating the polar reactants and solvent, leading to a significant rate enhancement.[9]

SNAr Mechanism reagents 2-Bromo-4-methylthiazole + Pyrrolidine intermediate Meisenheimer-like Intermediate (Pyrrolidine attacks C2) reagents->intermediate Nucleophilic Attack product This compound + HBr intermediate->product Loss of Bromide

Caption: Proposed SNAr mechanism for the synthesis.

Experimental Protocol

This protocol has been optimized for both yield and efficiency in a dedicated microwave reactor.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Bromo-4-methylthiazole≥97%Commercially AvailableCorrosive, handle with care.[1][2]
Pyrrolidine≥99%Commercially AvailableFlammable and corrosive.
Dimethylformamide (DMF)AnhydrousCommercially AvailableHigh boiling point, suitable for microwave synthesis.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableActs as a base to neutralize HBr byproduct.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)-In-house preparationFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially AvailableFor drying organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment:

  • Dedicated monomode microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Safety Precautions
  • 2-Bromo-4-methylthiazole: Is a corrosive and irritating compound. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.[1][2]

  • Pyrrolidine: Is a flammable, corrosive, and toxic liquid. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed to prevent pressure buildup and potential explosions.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-bromo-4-methylthiazole (1.0 mmol, 178 mg).

  • Add anhydrous dimethylformamide (DMF, 3 mL) to dissolve the starting material.

  • Add potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg) to the vessel.

  • Finally, add pyrrolidine (1.2 mmol, 85 mg, 0.1 mL).

  • Seal the reaction vessel securely.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C (Ramp time: 2 minutes)

    • Hold Time: 10 minutes

    • Microwave Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Reaction Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction mixture by carefully adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow start Start: Reagents in Microwave Vial mw Microwave Irradiation (120°C, 10 min) start->mw workup Aqueous Work-up & Extraction mw->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: Step-by-step experimental workflow.

Results and Discussion

The microwave-assisted synthesis of this compound provides the target compound in high yield and purity after a significantly reduced reaction time compared to conventional heating methods.

ParameterMicrowave-Assisted MethodConventional Heating (projected)
Reaction Time 10 minutesSeveral hours
Temperature 120 °CReflux (e.g., >150 °C in DMF)
Yield (isolated) Typically > 85%Variable, often lower
Purity (post-chromatography) > 98%Often requires extensive purification

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals corresponding to the pyrrolidine protons (multiplets around 1.9-2.0 ppm and 3.4-3.5 ppm), the methyl group on the thiazole ring (a singlet around 2.3 ppm), and the thiazole ring proton (a singlet around 6.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): Expected signals include those for the pyrrolidine carbons (around 25 ppm and 48 ppm), the thiazole methyl carbon (around 17 ppm), and the thiazole ring carbons (in the aromatic region, with the C2 carbon attached to the nitrogen of pyrrolidine appearing significantly downfield).[8]

  • Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₁₂N₂S).

The use of potassium carbonate as a base is crucial for neutralizing the hydrobromic acid (HBr) formed during the reaction, which prevents the protonation of the pyrrolidine nucleophile and drives the reaction to completion. DMF is an excellent solvent for this reaction due to its high boiling point and ability to absorb microwave energy efficiently.

Conclusion

This application note provides a robust and highly efficient protocol for the microwave-assisted synthesis of this compound. The key advantages of this method are a dramatic reduction in reaction time, high product yield, and adherence to green chemistry principles. This protocol is readily adaptable for the synthesis of a library of related 2-amino-thiazole derivatives, making it a valuable tool for researchers in medicinal chemistry and drug discovery.

References

  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • RSC Publishing. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Semantic Scholar. (2011, May 18).
  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted.
  • Journal of University of Shanghai for Science and Technology.
  • ResearchGate. (2025, August 10).
  • Asian Journal of Research in Chemistry. (2025, September 30). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review.
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Benchchem.
  • PMC. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ....
  • Bentham Science.
  • PMC.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • International Journal of Research in Pharmaceutical Sciences. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Sigma-Aldrich. (2025, November 6).
  • Georganics.
  • Fisher Scientific. (2025, December 19).
  • Elsevier. (2021). In vitro and in silico studies of antimicrobial activity.
  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
  • Benchchem.
  • PMC. (2023, February 18).
  • ESA-IPB.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-pyrrolidinyl-thiazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Steric Hindrance & Functionalization | Level: Advanced

Executive Summary: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because standard cross-coupling protocols (Suzuki-Miyaura, Stille) are failing on your 2-pyrrolidinyl-thiazole scaffold.

The Root Cause: The 2-pyrrolidinyl moiety creates a significant steric cone, particularly if the pyrrolidine nitrogen is protected (e.g., N-Boc, N-Cbz) or substituted. This bulk shields the C5 position of the thiazole ring and destabilizes the square-planar Palladium complexes required for standard catalytic cycles.

This guide prioritizes Innate C-H Functionalization and Radical Pathways over traditional cross-coupling to bypass these steric penalties.

Module 1: Decision Matrix & Strategy Selection

Before modifying your reaction mixture, determine the steric severity and the electronic nature of your desired modification.

Functionalization_Strategy Start Target: 2-Pyrrolidinyl-Thiazole Functionalization Target_Pos Target Position? Start->Target_Pos C5_Func C5 Functionalization (Electronic Sweet Spot) Target_Pos->C5_Func N_Func Pyrrolidine N-Functionalization Target_Pos->N_Func Type_Group Group to Install? C5_Func->Type_Group Buchwald PROTOCOL C: Buchwald-Hartwig (RuPhos/BrettPhos) N_Func->Buchwald Alkyl Alkyl / Fluoroalkyl Type_Group->Alkyl Aryl Aryl / Heteroaryl Type_Group->Aryl Minisci PROTOCOL A: Radical (Minisci/Baran) (Steric Insensitive) Alkyl->Minisci Steric_Check Is Pyrrolidine Bulky? (e.g., N-Boc, 2-Sub) Aryl->Steric_Check Steric_Check->Minisci Yes (High Sterics) CMD PROTOCOL B: Pd-Catalyzed CMD (Fagnou Conditions) Steric_Check->CMD No (Low Sterics)

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on steric bulk and target moiety.

Module 2: Protocol A - The Radical Bypass (High Sterics)

Applicability: Installing alkyl, fluoroalkyl, or specific heteroaryl groups when the pyrrolidine ring is heavily substituted. Mechanism: Radical species are neutral and small. They do not require the formation of a bulky metal-ligand complex at the reaction site, effectively "slipping" past the steric wall of the pyrrolidine group [1][2].

The "Baran Diversinate" Protocol (Zinc Sulfinates)

This method uses Zinc Sulfinates to generate radicals under mild, oxidative conditions. It is superior to classic Ag-catalyzed Minisci reactions which often require high temperatures and strong acids.

Reagents:

  • Substrate: 2-pyrrolidinyl-thiazole (1.0 equiv)

  • Reagent: Zinc Sulfinate salt (Zn(SO₂R)₂, 2.0–3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0–5.0 equiv)[1]

  • Solvent: DMSO/H₂O (2.5:1) or CH₂Cl₂/H₂O (biphasic)

  • Additive: TFA (1.0 equiv) – Critical for protonating the thiazole to activate C5.

Step-by-Step:

  • Dissolution: Dissolve substrate and Zinc Sulfinate in the solvent mixture at room temperature. Open-air setup is permissible.

  • Activation: Add TFA. The thiazole nitrogen protonates, lowering the LUMO and making C5 electrophilic toward nucleophilic radicals.

  • Initiation: Add TBHP dropwise at 0°C, then warm to RT.

  • Monitoring: Monitor by LCMS. If conversion stalls after 4 hours, add a second portion of reagents (Zn salt + TBHP).

Why this works: The radical addition is governed by electronic polarity, not steric coordination. The nucleophilic alkyl radical attacks the electron-deficient (protonated) thiazole C5 faster than it reacts with the solvent.

Module 3: Protocol B - Concerted Metallation-Deprotonation (CMD)

Applicability: Arylation of the thiazole C5 position when sterics are moderate. The Problem: Standard Pd(0)/Pd(II) cycles fail because the electrophilic palladation step is blocked by the C2-pyrrolidine. The Solution: Use the Fagnou Conditions . This relies on a Concerted Metallation-Deprotonation (CMD) pathway where a pivalate ligand acts as an intramolecular proton shuttle, significantly lowering the activation energy for C-H bond cleavage [3][4].

CMD_Mechanism cluster_steric Steric Interaction Zone PreCat Pd(OAc)2 Precatalyst Active L-Pd(Piv)(Ar) Active Species PreCat->Active Ligand Exchange (PivOH/Phosphine) TS CMD Transition State (PivOH Shuttle) Active->TS Coordination Product C5-Arylated Thiazole TS->Product Reductive Elimination

Figure 2: The CMD mechanism highlights the role of Pivalate (Piv) in shuttling the proton, allowing the Pd center to engage the C-H bond despite steric crowding.

Optimized Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃·HBF₄ (10 mol%) or XPhos (for higher sterics)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) – Non-negotiable.

  • Solvent: DMA or Toluene (0.2 M)

  • Temp: 100–120°C

Technical Insight: If the pyrrolidine has a free N-H, this reaction will fail due to N-arylation or catalyst poisoning. You must protect the pyrrolidine nitrogen (e.g., N-Ac, N-Boc) before attempting CMD.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Reaction stalls at <10% conversion (CMD) Catalyst poisoning by Thiazole N or Pyrrolidine N.Ensure Pyrrolidine is N-protected. Switch solvent to PivOH (solvent volume) to force the CMD pathway.
Regioselectivity issues (C4 vs C5) Radical reactions are electronically driven; C5 is preferred.If C4 product is observed, the C2-substituent is likely too bulky even for radicals. Lower temperature to 0°C to improve selectivity.
De-bocylation observed Acidic conditions in Minisci/Baran protocol.Switch from TFA to milder acids (e.g., H₃PO₄) or use the "Basic Minisci" protocol (rare, but feasible with specific photocatalysts).
Low Yield in Cross-Coupling Unstable 2-metallated thiazole intermediates.Avoid making the 2-lithiated thiazole. Use Negishi coupling with in situ generated Zincates (Knochel-Hauser base) [5].
References
  • Baran, P. S., et al. (2012). Practical and innate C–H functionalization of heterocycles. Nature. [Link]

  • Minisci, F., et al. (1971).[2] Nucleophilic character of alkyl radicals—VI: A new convenient selective alkylation of heteroaromatic bases. Tetrahedron. [Link]

  • Fagnou, K., & Lafrance, M. (2006).[3] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle. Journal of the American Chemical Society.[2][3][4] [Link]

  • Lapointe, D., & Fagnou, K. (2010).[5] Overview of the Concerted Metallation-Deprotonation (CMD) Mechanism. Chemistry Letters. [Link]

  • Jensen, J., et al. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Side Products in Chloroacetone and Thiourea Condensations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Hantzsch thiazole synthesis between chloroacetone and thiourea. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this common yet sometimes challenging condensation reaction. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you maximize your yield of the desired 2-amino-4-methylthiazole while minimizing the formation of unwanted side products.

Understanding the Core Reaction: The Hantzsch Thiazole Synthesis

The reaction between an α-haloketone (chloroacetone) and a thioamide (thiourea) to form a thiazole is known as the Hantzsch thiazole synthesis, a method first described by Arthur R. Hantzsch in 1887.[1][2] This reaction is widely used due to its simplicity and generally high yields.[3][4] The fundamental mechanism involves the initial S-alkylation of thiourea by chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that can arise during the chloroacetone and thiourea condensation, providing explanations for their cause and actionable solutions.

FAQ 1: My reaction mixture is turning dark red or black, and the yield of 2-amino-4-methylthiazole is low. What's happening?

Answer: The development of a dark coloration is a common indicator of side reactions, primarily the self-condensation of chloroacetone.[5][6] Chloroacetone is highly reactive and can undergo aldol-type condensation reactions, especially under basic conditions or upon prolonged heating.[5] These condensation products can further react and polymerize, leading to the formation of tars and a significant reduction in the yield of the desired thiazole.

Troubleshooting Guide:

  • Control the Rate of Addition: Add the chloroacetone dropwise to the thiourea suspension.[7] This maintains a low instantaneous concentration of free chloroacetone, favoring the desired reaction with thiourea over self-condensation.

  • Temperature Management: The initial reaction is exothermic.[7] It's crucial to control the temperature, especially during the addition of chloroacetone. Running the initial phase of the reaction at a lower temperature can help to suppress side reactions. While refluxing is often necessary to drive the cyclization to completion, minimizing the overall reaction time at elevated temperatures is beneficial.[7]

  • Solvent Choice: The reaction is often performed in water or ethanol.[7][8] Water can help to dissipate heat effectively.[7] Using a solvent is generally recommended to avoid a violent, uncontrolled reaction.[7]

  • Purity of Chloroacetone: Ensure the chloroacetone used is of high purity. Impurities can catalyze decomposition and side reactions. Distillation of commercial chloroacetone is a recommended practice.[7]

FAQ 2: I'm observing the formation of elemental sulfur in my reaction. What is the cause and how can I prevent it?

Answer: The appearance of elemental sulfur suggests the decomposition of thiourea. Thiourea can be unstable, particularly in acidic solutions, and can decompose to produce elemental sulfur and urea.[9] While the Hantzsch synthesis is typically carried out under neutral to slightly acidic conditions initially, localized pH changes or the presence of certain impurities can promote this decomposition.

Troubleshooting Guide:

  • pH Control: While not always necessary to buffer the reaction, be mindful of the pH. The reaction itself generates hydrochloric acid as a byproduct, which can be neutralized during workup.[7] If decomposition is a significant issue, consider running the reaction in a buffered system, although this is not standard for this specific synthesis.

  • Reaction Atmosphere: While not a common precaution for this synthesis, if oxidative degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) could be beneficial.

  • Quality of Thiourea: Use high-purity thiourea. Impurities could potentially catalyze its decomposition.

FAQ 3: My final product is difficult to purify and appears oily, even though 2-amino-4-methylthiazole should be a solid. What are the likely impurities?

Answer: An oily product suggests the presence of unreacted starting materials, intermediates, or side products. The primary culprits are often residual chloroacetone, chloroacetone self-condensation products, and potentially intermediates of the Hantzsch synthesis that have not fully cyclized or dehydrated.

Troubleshooting Guide:

  • Ensure Complete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure all the starting material has been consumed.[10][11]

  • Effective Workup: The workup procedure is critical for removing impurities.

    • Neutralization: After the reaction, the mixture is typically made strongly basic with sodium hydroxide.[7] This step is crucial for neutralizing the hydrochloride salt of the product and helping to break down some of the unwanted byproducts.

    • Extraction: Extraction with a suitable organic solvent like ether is used to separate the product from the aqueous layer.[7] Multiple extractions will ensure a more complete recovery.

    • Drying: Drying the organic extracts over a suitable drying agent like anhydrous sodium hydroxide is important before removing the solvent.[7]

  • Purification:

    • Distillation: Vacuum distillation is a highly effective method for purifying 2-amino-4-methylthiazole.[7]

    • Recrystallization: If distillation is not feasible, recrystallization from a suitable solvent system can be employed.

Experimental Protocols
Optimized Synthesis of 2-amino-4-methylthiazole [7]
  • Setup: In a 500-mL flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 76 g (1 mole) of thiourea in 200 cc of water.

  • Addition of Chloroacetone: Begin stirring the thiourea suspension and add 92.5 g (80 cc, 1 mole) of distilled chloroacetone through the dropping funnel over 30 minutes. The reaction is exothermic, and the thiourea will gradually dissolve.

  • Reflux: Once the addition is complete, heat the yellow solution to reflux and maintain it for two hours.

  • Workup - Neutralization: Cool the reaction mixture. While stirring, carefully add 200 g of solid sodium hydroxide. This step is highly exothermic and requires cooling.

  • Workup - Extraction: Separate the upper oily layer using a separatory funnel. Extract the aqueous layer three times with a total of 300 cc of ether.

  • Workup - Drying: Combine the oily layer and the ethereal extracts. Dry the solution over 30 g of solid sodium hydroxide.

  • Purification: Filter the solution to remove any tar. Remove the ether by distillation. Distill the remaining oil under reduced pressure to obtain pure 2-amino-4-methylthiazole.

Data Summary
ParameterRecommended ConditionRationale
Stoichiometry 1:1 molar ratio of chloroacetone to thioureaEnsures efficient conversion of both starting materials.
Chloroacetone Addition Slow, dropwise addition over 30 minutesMinimizes self-condensation of chloroacetone.[7]
Temperature Controlled during addition, followed by 2 hours of refluxManages initial exothermicity and drives the reaction to completion.[7]
Solvent WaterHelps to moderate the reaction temperature.[7]
Workup Basification with NaOH, followed by ether extractionNeutralizes the product salt and separates it from aqueous impurities.[7]
Purification Vacuum distillationEffectively removes non-volatile impurities and unreacted starting materials.[7]
Visualizing the Process
Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Workup & Purification Thiourea Thiourea in Water Addition Slow Addition of Chloroacetone (Control Temperature) Thiourea->Addition Chloroacetone Distilled Chloroacetone Chloroacetone->Addition Reflux Reflux for 2 hours Addition->Reflux Neutralize Cool and Add NaOH Reflux->Neutralize Extract Extract with Ether Neutralize->Extract Dry Dry over NaOH Extract->Dry Distill Vacuum Distillation Dry->Distill Product Pure 2-amino-4-methylthiazole Distill->Product

Caption: Workflow for the synthesis of 2-amino-4-methylthiazole.

Troubleshooting Logic

G Start Low Yield or Impure Product DarkColor Dark Red/Black Coloration? Start->DarkColor Sulfur Elemental Sulfur Present? DarkColor->Sulfur No Sol_DarkColor Likely Chloroacetone Self-Condensation. - Control addition rate and temperature. - Check chloroacetone purity. DarkColor->Sol_DarkColor Yes OilyProduct Oily Final Product? Sulfur->OilyProduct No Sol_Sulfur Likely Thiourea Decomposition. - Check thiourea purity. - Monitor pH. Sulfur->Sol_Sulfur Yes Sol_OilyProduct Incomplete Reaction or Ineffective Purification. - Monitor reaction completion (TLC). - Ensure thorough workup and distillation. OilyProduct->Sol_OilyProduct Yes NoIssue Other Issue OilyProduct->NoIssue No

Caption: Decision tree for troubleshooting common issues.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole.
  • 911Metallurgist. (2018, April 15). Thiourea Silver Leaching.
  • S-PACT. (2025, August 7). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • RSC Publishing. (n.d.). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol.
  • Sciencemadness Discussion Board. (2005, April 27). 1-chloro-2-propanone (chloroacetone).
  • Sciencemadness Discussion Board. (2009, May 31). Chloroacetone tear gas: A Theory, A Mishap, and Questions.
  • Sciencemadness Discussion Board. (2021, April 12). Simple preparation of chloroacetone - an essay.
  • MDPI. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable.

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Validation & Comparative

Deconstructing the Signature: A Comparative Guide to the 1H NMR Spectrum of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry. By comparing its expected spectral features with those of related structural motifs, we aim to provide a comprehensive and practical resource for researchers in the field.

The structural complexity of this compound, featuring both a substituted thiazole ring and a pyrrolidine moiety, gives rise to a unique 1H NMR spectrum. Understanding the interplay of electronic effects and spin-spin coupling within this molecule is key to its accurate characterization. This guide will dissect the predicted spectrum, offering a rationale for the chemical shifts and multiplicities of each proton.

Predicted 1H NMR Spectral Data

The anticipated 1H NMR spectrum of this compound is a composite of signals arising from the protons on the thiazole ring, the methyl group, and the pyrrolidine ring. Based on the analysis of structurally similar compounds, the following spectral data are predicted:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 (thiazole)6.2 - 6.7Singlet (s) or Quartet (q)~1.0 Hz (if coupled to CH3)
CH2 (pyrrolidine, α to N)3.4 - 3.6Triplet (t)6.5 - 7.0
CH2 (pyrrolidine, β to N)1.9 - 2.1Multiplet (m)6.5 - 7.0
CH3 (thiazole)2.2 - 2.4Singlet (s) or Doublet (d)~1.0 Hz (if coupled to H5)

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-resolution 1H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts[1][2][3][4].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Data Processing:

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

Molecular Structure and Proton Assignments

The structure of this compound with the assigned protons is depicted below.

Figure 1: Molecular structure of this compound with proton labeling.

Comparative Spectral Analysis

A detailed understanding of the 1H NMR spectrum of this compound can be achieved by comparing its expected chemical shifts with those of simpler, related molecules.

Thiazole Ring Protons

The thiazole ring contains a single proton at the C5 position (H5). In unsubstituted thiazole, the H5 proton resonates at approximately 7.28 ppm[5]. However, the substituents on the ring in the target molecule significantly influence the chemical shift of H5.

  • Effect of the 4-Methyl Group: The methyl group at the C4 position is an electron-donating group, which tends to increase the electron density at the C5 position, causing an upfield shift (to a lower ppm value) of the H5 proton signal. For instance, in 4-methylthiazole, the H5 proton appears at around 6.87 ppm[6].

  • Effect of the 2-Pyrrolidinyl Group: The pyrrolidinyl group at the C2 position is also electron-donating through resonance, further shielding the H5 proton. This effect is analogous to the amino group in 2-aminothiazole derivatives, where the thiazole protons are observed in the range of 6.5-7.3 ppm[7][8]. Considering both electron-donating groups, the H5 proton of this compound is predicted to resonate in the upfield region of the aromatic protons, likely between 6.2 and 6.7 ppm.

The multiplicity of the H5 signal is expected to be a singlet. However, long-range coupling (typically around 1.0 Hz) with the protons of the C4-methyl group can sometimes lead to a narrow quartet.

Pyrrolidine Ring Protons

The pyrrolidine ring has two sets of chemically non-equivalent methylene protons: those alpha to the nitrogen atom (Cα-H) and those beta to the nitrogen (Cβ-H).

  • Alpha-Protons (Cα-H): These protons are directly attached to the carbons adjacent to the electron-withdrawing nitrogen atom. This deshielding effect causes their signal to appear at a lower field. In N-substituted pyrrolidines, the α-protons typically resonate in the range of 3.3-3.7 ppm[1][9]. Their multiplicity will be a triplet, due to coupling with the adjacent β-protons.

  • Beta-Protons (Cβ-H): These protons are further away from the nitrogen atom and are therefore more shielded, causing them to resonate at a higher field, typically in the range of 1.8-2.2 ppm[1][9]. Due to coupling with the α-protons, their signal will appear as a multiplet. The coupling constants between the α and β protons in a pyrrolidine ring are typically in the range of 6-8 Hz[10][11].

Methyl Group Protons

The protons of the methyl group attached to the C4 position of the thiazole ring are expected to resonate in the range of 2.2-2.4 ppm. This is consistent with the chemical shift of the methyl protons in 4-methylthiazole, which is observed at approximately 2.47 ppm[6]. The signal is expected to be a singlet, although, as mentioned earlier, a small coupling to the H5 proton might cause it to appear as a narrow doublet.

Workflow for 1H NMR Data Analysis

The general workflow for analyzing the 1H NMR spectrum of a small molecule like this compound is outlined below.

G A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Chemical Shift Analysis C->D E Integration Analysis C->E F Multiplicity and Coupling Constant Analysis C->F G Structure Elucidation D->G E->G F->G H Comparison with Reference Spectra/Data G->H

Figure 2: General workflow for 1H NMR data analysis.

Conclusion

The 1H NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the electronic effects of the substituents on the thiazole ring and the characteristic chemical shifts and coupling patterns of the pyrrolidine moiety, a confident assignment of all proton signals can be made. This guide provides a framework for both the prediction and the empirical analysis of the spectrum, serving as a valuable resource for researchers working with this and structurally related compounds. The comparative approach, referencing data from simpler analogues, underscores the importance of a foundational understanding of NMR principles in the structural elucidation of complex molecules.

References

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylthiazole. PubChem. [Link]

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  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

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  • MDPI. (2022, September 17). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubMed. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Amerigo Scientific. (n.d.). 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. [Link]

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Sources

A Comparative Guide to the Bioactivity of Pyrrolidinyl vs. Piperidinyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a lead compound. Among the myriad of privileged structures in medicinal chemistry, thiazole derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The bioactivity of these thiazole-based compounds can be significantly modulated by the nature of the substituent at various positions of the thiazole ring. This guide provides an in-depth, data-driven comparison of two prevalent classes of thiazole derivatives: those bearing a pyrrolidinyl moiety and those with a piperidinyl substituent.

This analysis will delve into the nuanced differences in their biological activities, explore the underlying structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics. The insights presented herein are synthesized from a comprehensive review of peer-reviewed literature, offering a foundation for informed decision-making in the design and development of next-generation thiazole-based drugs.

At a Glance: Pyrrolidinyl vs. Piperidinyl Thiazoles

FeaturePyrrolidinyl ThiazolesPiperidinyl Thiazoles
Ring Structure Five-membered saturated heterocycleSix-membered saturated heterocycle
Conformational Flexibility More rigid, puckered envelope or twist conformationsMore flexible, chair and boat conformations
Basicity (pKa) Slightly more basic (pKa ≈ 11.27-11.31)Slightly less basic (pKa ≈ 11.22-11.28)[4]
Lipophilicity Generally lowerGenerally higher
Common Bioactivities Anticancer, Antimicrobial, AnticonvulsantAnticancer, Antimicrobial, FAAH Inhibition, Analgesic

A Deep Dive into Comparative Bioactivity

The choice between a pyrrolidine and a piperidine ring, while seemingly a minor structural alteration, can lead to significant divergences in biological activity. This is attributable to the differences in their size, shape, flexibility, and electronic properties, which in turn affect how the molecule interacts with its biological target.

Anticancer Activity

Both pyrrolidinyl and piperidinyl thiazoles have emerged as promising scaffolds for the development of novel anticancer agents.[5][6][7][8]

Pyrrolidinyl Thiazoles: A notable example is a series of spirooxindole hybrids incorporating a thiazolo-pyrrolidine moiety, which have demonstrated significant antiproliferative effects against various cancer cell lines.[9] For instance, compound 4k from this series exhibited potent cytotoxic activity against colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines with IC50 values of 7 ± 0.27 µM and 5.5 ± 0.2 µM, respectively.[9] The proposed mechanism for some of these compounds involves the inhibition of the MDM2-p53 interaction, a critical pathway in cancer progression.[9]

Piperidinyl Thiazoles: Similarly, piperidinyl thiazole derivatives have shown remarkable anticancer potential. A series of novel piperazine-based bis(thiazole) hybrids were synthesized and evaluated for their cytotoxic effects.[10][11] Compound 9i from this study displayed exceptional potency against the HCT-116 colon cancer cell line with an IC50 value of 1.2 nM, which was comparable to the standard drug Erlotinib (IC50 = 1.3 nM).[10][11] The mechanism of action for this class of compounds was attributed to the inhibition of the epidermal growth factor receptor (EGFR) and the induction of apoptosis.[10][11]

Comparative Insight: While both scaffolds yield potent anticancer agents, the piperidinyl-thiazole derivative 9i exhibited significantly higher potency (in the nanomolar range) compared to the pyrrolidinyl-thiazole derivative 4k (in the micromolar range) against the same colon cancer cell line (HCT-116). This suggests that for EGFR-targeted therapies, the larger, more flexible piperidine ring might allow for more optimal interactions within the kinase binding pocket.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Thiazole derivatives, including those with pyrrolidinyl and piperidinyl substituents, have shown considerable promise in this arena.[1][12][13][14]

Pyrrolidinyl Thiazoles: A study on thiazole-based pyrrolidine derivatives revealed selective activity against Gram-positive bacteria.[13][15] Specifically, a 4-F-phenyl substituted derivative was found to be a potent inhibitor of Bacillus cereus and Staphylococcus aureus.[13][15] The selectivity is likely due to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria.[13][15]

Piperidinyl Thiazoles: Research on piperidinyl thiazoles has also yielded potent antimicrobial agents. For example, a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated significant antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA).[16] The minimum inhibitory concentration (MIC) for PNT against S. aureus was found to be 2.5 µg/mL.[16] The proposed mechanism of action for PNT involves the inhibition of DNA gyrase.[16]

Comparative Insight: Direct comparison of the antimicrobial potency is challenging due to the different bacterial strains and testing methodologies used in the cited studies. However, both scaffolds have demonstrated the ability to produce compounds with significant activity against clinically relevant Gram-positive bacteria. The choice between the two may depend on the desired spectrum of activity and the specific bacterial target.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective derivatives.

General SAR for Thiazole Derivatives:

  • Substitution at the 2-position of the thiazole ring: This position is critical for modulating bioactivity. The attachment of a pyrrolidine or piperidine ring at this position often imparts significant biological effects.

  • Substitution at the 4- and 5-positions of the thiazole ring: Modifications at these positions can influence potency and selectivity. For instance, the presence of aromatic or heteroaromatic rings at the 4-position has been shown to be beneficial for anticancer activity.

  • The nature of the substituent on the pyrrolidine or piperidine ring: Further functionalization of the pyrrolidine or piperidine ring can fine-tune the pharmacological profile of the compound.

Visualizing the Core Scaffolds

G cluster_0 Pyrrolidinyl Thiazole cluster_1 Piperidinyl Thiazole Pyrrolidinyl_Thiazole General Structure R1 R1 Pyrrolidinyl_Thiazole->R1 R1 R2 R2 Pyrrolidinyl_Thiazole->R2 R2 Piperidinyl_Thiazole General Structure R3 R3 Piperidinyl_Thiazole->R3 R3 R4 R4 Piperidinyl_Thiazole->R4 R4

Caption: General chemical structures of pyrrolidinyl and piperidinyl thiazoles.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Synthesis of Thiazole Derivatives: A General Approach

The synthesis of 2-amino-thiazole derivatives, which are common precursors for both pyrrolidinyl and piperidinyl thiazoles, often follows the Hantzsch thiazole synthesis.

Step-by-Step Protocol for Hantzsch Thiazole Synthesis:

  • Reactant Preparation: Dissolve equimolar amounts of an α-haloketone and a thiourea derivative in a suitable solvent such as ethanol or isopropanol.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively inert under the reaction conditions.

  • Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

  • Purification: Recrystallization is a simple and effective method for purifying solid products. Column chromatography is used when recrystallization is not effective or for separating mixtures of products.

Self-Validating System: The identity and purity of the synthesized compounds should be confirmed by a battery of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The data from these analyses should be consistent with the expected structure of the product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrrolidinyl or piperidinyl thiazoles) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • 96-well plate: This format allows for high-throughput screening of multiple compounds at various concentrations.

  • MTT: This reagent is converted to a colored formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Value: This is a standard measure of the potency of a cytotoxic compound.

Self-Validating System: The assay should include positive (e.g., a known anticancer drug like doxorubicin) and negative (vehicle) controls. The results should be reproducible across multiple experiments.

Workflow for In Vitro Cytotoxicity Testing

G start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Test Compounds (Pyrrolidinyl/Piperidinyl Thiazoles) incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals incubation_4h->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the in vitro cytotoxicity of test compounds using the MTT assay.

Conclusion and Future Directions

The comparative analysis of pyrrolidinyl and piperidinyl thiazoles reveals that both scaffolds are exceptionally valuable in the design of bioactive molecules. While subtle structural differences can lead to significant variations in potency and selectivity, there is no universally "better" choice. The optimal selection is contingent upon the specific biological target and the desired pharmacological profile.

Future research should focus on direct, head-to-head comparisons of pyrrolidinyl and piperidinyl thiazole derivatives against a wider range of biological targets. Such studies, coupled with computational modeling and detailed SAR investigations, will provide a more comprehensive understanding of the factors governing their bioactivity and pave the way for the development of more effective and safer therapeutic agents.

References

  • Al-Omar, M. A. (2010). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 2(10), 1547-1563. [Link][3]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei-Haghighi, S., & Foroumadi, A. (2015). A review on biological activities of 1, 3-thiazole derivatives. DARU Journal of Pharmaceutical Sciences, 23(1), 52. [Link]

  • Bondock, S., Adel, S., Abd El-Salam, H. A., & Omar, A. M. (2021). Synthesis, antibacterial and cytotoxic activities of new thiazole based pyrrolidine derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link][13][15]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2019). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer and antimicrobial agents. Molecules, 24(3), 582. [Link][17]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents. Molecules, 20(12), 21694-21706. [Link][9]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2022). Synthesis of novel piperazine-based bis (thiazole)(1, 3, 4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC advances, 12(23), 14717-14731. [Link][10][11]

  • Kavitha, S., Gnanavel, S., & Kannan, P. (2020). An overview of the synthesis and antimicrobial, antiprotozoal, and antitumor activity of thiazole and bisthiazole derivatives. Molecules, 25(21), 5035. [Link][1]

  • Kumar, A., & Rawat, A. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European journal of medicinal chemistry, 246, 114954. [Link][5][6]

  • Miyazaki, Y., Kusa, F., Hoshino, T., & Sekimizu, K. (2021). Antimicrobial activity of 2-(piperazin-1-yl) naphtho [2, 3-d] thiazole-4, 9-dione against Staphylococcus strains. Biological and Pharmaceutical Bulletin, 44(3), 424-428. [Link][16]

  • Nofal, Z. M., Soliman, E. A., Abd El-Karim, S. S., & El-Zahar, M. I. (2019). Synthesis and anticancer activity of new substituted piperidinones linked to pyrimidine, thiazole, and triazole glycoside derivatives. Russian Journal of General Chemistry, 89(8), 1673-1682. [Link][7]

  • Ozel, A., Ceylan, S., & McKee, V. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC advances, 12(48), 31221-31233. [Link][8]

  • IntechOpen. (2018). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link][2]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2018). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific reports, 13(1), 9789. [Link][14]

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A Senior Application Scientist's Guide to the X-ray Crystallography of 2-Amino-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a "privileged structure," a molecular framework that frequently appears in pharmacologically active compounds.[1] Derivatives of 2-amino-4-methylthiazole, in particular, are foundational to a range of therapeutics, from kinase inhibitors to anti-inflammatory agents. Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is fundamental to elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.

This guide provides an in-depth comparison and technical workflow for determining and analyzing the single-crystal X-ray diffraction data of 2-amino-4-methylthiazole derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind the protocols, grounding our discussion in the principles that ensure data integrity and structural accuracy.

Part 1: Synthesis of Precursors – The Hantzsch Thiazole Synthesis

The cornerstone of this chemical family is the thiazole ring itself. The most reliable and versatile method for its construction is the Hantzsch Thiazole Synthesis, first described in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide. For 2-amino-4-methylthiazole derivatives, the common precursors are chloroacetone (an α-haloketone) and thiourea (a stable thioamide).[3][4]

The mechanism is a robust two-step process involving an initial S-nucleophilic attack followed by cyclization and dehydration.

G cluster_0 Step 1: S-Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization & Dehydration Thiourea Thiourea (Nucleophile) Intermediate1 Isothiouronium Salt (Intermediate) Thiourea->Intermediate1 SN2 Reaction Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Intermediate1 Intermediate1_ref Isothiouronium Salt Cyclized Cyclized Intermediate Intermediate1_ref->Cyclized N attacks carbonyl C Product 2-Amino-4-methylthiazole (Final Product) Cyclized->Product - H2O

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol provides a generalized procedure based on established Hantzsch methodologies.[5]

  • Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiourea (1 equivalent) and chloroacetone (1 equivalent).

    • Expert Insight: Using equimolar amounts is crucial. An excess of the volatile and lachrymatory chloroacetone is undesirable, while an excess of thiourea can complicate purification.

  • Solvent Addition : Add a polar solvent such as methanol or ethanol (approx. 5 mL per gram of thiourea). The solvent facilitates the dissolution of reactants, enabling effective molecular collisions for the SN2 reaction to proceed.

  • Reaction : Heat the mixture to reflux (typically 60-80°C) with vigorous stirring for 2-3 hours.

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC), typically with a mobile phase like 50% ethyl acetate/50% hexane.

  • Isolation : After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution, such as 5-10% sodium carbonate (Na₂CO₃), to neutralize the hydrohalic acid byproduct and precipitate the free base product.

  • Purification : Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield crystals suitable for analysis.

Part 2: The Art of Crystallization

The transition from a purified powder to a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. Single-crystal X-ray diffraction is a non-destructive technique that requires well-formed crystals, ideally between 30 and 300 microns in size, and free of defects.[6] The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation : The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over hours or days. As the solvent volume decreases, the solution becomes supersaturated, promoting crystal nucleation and growth.

  • Vapor Diffusion : A concentrated solution of the compound in one solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a second solvent (the "anti-solvent") in which the compound is poorly soluble but the first solvent is miscible. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling : The compound is dissolved in a minimal amount of solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower in a refrigerator. The decrease in temperature reduces solubility, leading to crystal formation.

Expert Insight: The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at room temperature and show a significant increase in solubility with temperature. Polarity, hydrogen bonding capability, and volatility are key parameters to consider. For many thiazole derivatives, solvents like ethanol, methanol, acetone, and ethyl acetate are excellent starting points.

Part 3: The Crystallographic Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of structure determination can begin. This workflow is a self-validating system where the quality of the data at each stage dictates the reliability of the final structure.

G caption Overall workflow from crystal mounting to final structure validation.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting :

    • Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.

    • Carefully mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[6]

    • Mount the fiber onto a goniometer head, which will be placed on the diffractometer.

  • Data Collection :

    • Place the mounted crystal into the cold stream (typically 100-173 K) of the diffractometer.

      • Expert Insight: Low temperature is critical. It minimizes atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. It also protects sensitive crystals from potential radiation damage.

    • The instrument, such as a Bruker SMART CCD or Agilent diffractometer, uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal.[2][7]

    • The crystal is rotated through a series of angles while the detector collects hundreds of diffraction images (frames).

  • Data Reduction and Integration :

    • Software (e.g., SAINT, CrysAlis RED) is used to process the raw images.[2][7] This involves indexing the diffraction spots to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

    • The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like absorption), and compiled into a reflection file (e.g., an HKL file).

  • Structure Solution :

    • This is the most critical computational step. The diffraction experiment measures the intensities (related to structure factor amplitudes) but not the phases of the X-ray waves. This is known as the "phase problem."[8]

    • For small molecules, direct methods are typically used. Programs like SHELXS exploit statistical relationships between the intensities to derive an initial set of phases.[2]

    • These initial phases are used to calculate an electron density map, which should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement :

    • The initial atomic model is refined against the experimental data using a least-squares minimization process in programs like SHELXL.[9][10]

    • In this iterative process, atomic parameters (x, y, z coordinates, atomic displacement parameters) are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.[8]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The quality of the final model is assessed by figures of merit like the R-factor (R1) and the weighted R-factor (wR2). An R1 value below 0.05 (5%) is generally considered excellent for a well-behaved small molecule structure.[2][7]

Part 4: Comparison Guide – Crystallographic Data of Selected Derivatives

The true power of crystallography lies in comparative analysis. By examining the structural parameters of different derivatives, we can understand how subtle changes in chemical composition—such as adding a substituent—can influence molecular conformation and intermolecular interactions like hydrogen bonding. These interactions are critical for understanding crystal packing, solubility, and how a molecule might interact with a biological target.

Below is a comparison of crystallographic data for several 2-aminothiazole derivatives, illustrating the diversity in their solid-state structures.

ParameterN-(Thiazol-2-yl)acetamide[2]N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine[3]2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide[7]2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide[11]
Formula C₅H₆N₂OSC₁₄H₁₂N₄SC₁₂H₁₂N₂OSC₁₁H₉ClN₂OS
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁/cPca2₁P2₁/cP2₁/c
a (Å) 16.065018.04917.698313.9169
b (Å) 11.33378.0164.94075.5188
c (Å) 7.067018.23214.460315.1836
β (˚) 101.90890111.236100.311
Volume (ų) 1259.042639.81178.601147.34
Z 8844
Final R1 [%] 3.6(not specified)4.03.6
Key Interactions N—H···N and C—H···O hydrogen bondsPolymeric N—H···N hydrogen-bonded zigzag tapesN—H···N hydrogen bonds link molecules into inversion dimersN—H···N hydrogen bonds create inversion dimers (R₂²(8) loops)

Analysis of Comparative Data:

  • Symmetry and Packing : The prevalence of the monoclinic P2₁/c space group suggests a common and efficient packing mode for these types of planar, hydrogen-bonding molecules. However, the N-(4-methylpyridin-2-yl) derivative crystallizes in an orthorhombic space group, indicating that the bulkier pyridyl substituents significantly alter the preferred packing arrangement.[3]

  • Hydrogen Bonding Motifs : A consistent feature across these derivatives is the formation of robust hydrogen bonds. The amide N-H group and the thiazole ring's nitrogen atom are classic hydrogen bond donors and acceptors, respectively. In the acetamide derivatives, this interaction consistently leads to the formation of centrosymmetric dimers, a highly stable and predictable supramolecular synthon.[7][11] In contrast, the more complex pyridyl derivative forms a polymeric "zigzag tape," demonstrating how different substituents can direct the crystal packing into one-dimensional chains instead of discrete dimers.[3]

  • Conformational Flexibility : For derivatives with arylacetamide groups, the dihedral angle between the thiazole ring and the appended phenyl ring is a key conformational parameter. In 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, this angle is 83.5°, indicating a nearly perpendicular arrangement.[7] This conformation minimizes steric hindrance and is a critical piece of data for computational chemists modeling the molecule's fit into a protein's active site.

Conclusion

Single-crystal X-ray crystallography provides the definitive, unambiguous structure of 2-amino-4-methylthiazole derivatives. The journey from synthesis to a refined crystal structure is a multi-stage process that demands both careful experimental technique and a solid understanding of the underlying principles. By systematically synthesizing derivatives, mastering the art of crystallization, and executing a rigorous crystallographic workflow, researchers can obtain high-fidelity structural data. This information is indispensable, offering unparalleled insights into molecular conformation and intermolecular forces that govern the properties and biological activity of this vital class of compounds.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

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  • Seidel, R. W. et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 394–404. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Gomha, S. M. et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1143. Available from: [Link]

  • Nayak, P. S. et al. (2014). 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(7), o716. Available from: [Link]

  • Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. Available from: [Link]

  • Praveen, A. S. et al. (2012). 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2408. Available from: [Link]

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A Researcher's Guide to Elemental Analysis Standards for Thiazole Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers working with thiazole heterocyclic compounds—a class of molecules renowned for their diverse pharmacological activities—elemental analysis serves as a cornerstone for verifying purity, confirming structure, and ensuring regulatory compliance.[1][2] This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights to navigate the complexities of characterizing these vital compounds.

Thiazole and its derivatives are fundamental components in a variety of therapeutic agents, including antimicrobials and anticancer drugs.[1][3] Their unique five-membered ring structure, containing both sulfur and nitrogen, presents specific challenges and considerations for elemental analysis.[4] This guide will dissect the most pertinent analytical techniques, offering a comparative analysis to empower researchers in selecting the optimal method for their specific needs.

Section 1: Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is a critical decision driven by the specific elements of interest, required sensitivity, and the nature of the sample matrix. For thiazole compounds, the primary elements of concern are Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). Additionally, trace elemental impurities, often remnants from synthetic processes, are of significant interest.[5]

Combustion Analysis (CHNS)

Combustion analysis is the foundational technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[6] It is a destructive method that involves the complete combustion of the sample in a controlled oxygen environment.

Causality Behind Experimental Choices: The reliability of CHNS analysis hinges on achieving complete and clean combustion. For thiazole derivatives, the presence of a heterocyclic nitrogen ring can sometimes lead to incomplete combustion and the formation of nitrogen oxides, which can skew results.[7] Therefore, the selection of appropriate combustion catalysts and furnace temperatures is critical to ensure the complete conversion of the elements into their respective gaseous oxides (CO₂, H₂O, NO₂, SO₂).[8]

Self-Validating System: A robust CHNS analysis protocol incorporates the use of certified reference materials (CRMs) with known elemental compositions. Regular analysis of these standards verifies the instrument's calibration and the overall accuracy of the method. Discrepancies in the analysis of CRMs signal a need for troubleshooting, which may involve checking for leaks, replacing catalysts, or recalibrating the instrument.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for the detection and quantification of trace and ultra-trace elements.[9][10][11] In the context of thiazole compounds, it is the gold standard for analyzing elemental impurities that may be introduced during synthesis, such as residual metal catalysts (e.g., Palladium, Platinum).[5][10]

Causality Behind Experimental Choices: The high-temperature argon plasma in an ICP-MS effectively atomizes and ionizes the sample, allowing for sensitive detection by the mass spectrometer.[11][12] However, the organic matrix of thiazole compounds can introduce interferences. Careful sample preparation, often involving microwave digestion to break down the organic components, is crucial to minimize these matrix effects and ensure accurate results.[13] The choice of internal standards is also a key consideration to correct for variations in instrument response.[12]

Self-Validating System: Method validation for ICP-MS is a comprehensive process that includes assessing specificity, accuracy, precision, linearity, and robustness.[14][15] Spiking the sample matrix with known concentrations of the target elements and measuring the recovery is a fundamental practice to establish accuracy and account for matrix effects. The use of CRMs is also essential for ongoing performance verification.

X-Ray Fluorescence (XRF)

X-ray Fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials.[16][17] It is particularly useful for rapid screening and can analyze solids, powders, and liquids with minimal sample preparation.[16][18][19]

Causality Behind Experimental Choices: XRF operates by irradiating the sample with X-rays, causing the elements within to emit characteristic secondary (or fluorescent) X-rays.[16] While XRF is excellent for detecting heavier elements, it is not suitable for identifying organic compounds or quantifying light elements like carbon, hydrogen, and nitrogen.[20] For thiazole compounds, its primary application is in the rapid screening for the presence of sulfur and heavier elemental impurities.[5]

Self-Validating System: The accuracy of XRF analysis is highly dependent on proper calibration with matrix-matched standards. The Fundamental Parameters (FP) method can provide semi-quantitative results without standards but for accurate quantification, empirical calibration is necessary.[17] Regular analysis of known standards ensures the stability and accuracy of the calibration.

Section 2: Data Presentation and Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the elemental analysis of thiazole heterocyclic compounds.

Technique Elements Detected Typical Detection Limits Precision (RSD) Sample Throughput Key Advantages Key Limitations
CHNS Analysis C, H, N, S~0.1%< 0.3%ModerateDirect determination of major organic elements, cost-effective.Destructive, not suitable for trace analysis.[21]
ICP-MS Most elements (including metals)ppt to ppb< 5%HighExcellent for trace and ultra-trace elemental impurity analysis.[9][10][22]Complex instrumentation, potential for matrix interferences.[11]
XRF Heavier elements (S, metals)ppm to %< 1%HighNon-destructive, rapid screening, minimal sample preparation.[16][18]Not suitable for light elements (C, H, N), lower sensitivity than ICP-MS.[20]

Section 3: Experimental Protocols and Workflows

Standard Protocol for CHNS Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the thiazole compound into a tin or silver capsule using a microbalance.[6]

  • Instrument Setup: Ensure the CHNS analyzer is calibrated with a suitable organic standard (e.g., Acetanilide). Set the combustion furnace to 900-1000°C and the reduction furnace to 500-600°C.

  • Analysis: Introduce the encapsulated sample into the combustion chamber. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Data Processing: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (1-3 mg) B Encapsulate in Tin/Silver A->B C Combustion (900-1000°C) B->C D Reduction (500-600°C) C->D E Gas Separation (GC) D->E F Detection (TCD) E->F G Calculate %C, %H, %N, %S F->G

Workflow for CHNS Analysis.
Standard Protocol for ICP-MS Analysis of Elemental Impurities
  • Sample Preparation (Microwave Digestion): Accurately weigh approximately 0.1 g of the thiazole compound into a microwave digestion vessel. Add a mixture of concentrated nitric acid and hydrochloric acid.[23]

  • Digestion Program: Subject the vessel to a programmed microwave digestion cycle to completely break down the organic matrix.

  • Dilution: After cooling, dilute the digested sample to a final volume with deionized water. Add an internal standard solution.

  • Instrument Setup: Calibrate the ICP-MS with a series of multi-element standards.

  • Analysis: Introduce the prepared sample into the ICP-MS. The instrument will measure the ion intensity for each element of interest.

  • Data Processing: The software calculates the concentration of each elemental impurity based on the calibration curve and corrects for any dilutions.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (~0.1 g) B Add Digestion Acids A->B C Microwave Digestion B->C D Dilute and Add Internal Std. C->D E Nebulization D->E F Ionization (Argon Plasma) E->F G Mass Separation (MS) F->G H Detection G->H I Calculate Impurity Concentration H->I

Workflow for ICP-MS Analysis.

Section 4: Authoritative Grounding and Reference Materials

The foundation of accurate and reliable elemental analysis lies in the use of appropriate standards and reference materials. Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide guidelines for elemental impurity testing in pharmaceutical products.[10][24]

Standard Reference Materials (SRMs): The National Institute of Standards and Technology (NIST) provides a wide range of SRMs that are crucial for method validation and ensuring traceability of measurements.[25][26][27][28][29] For sulfur analysis, NIST offers SRMs of sulfur dioxide in nitrogen at various concentrations.[25][26][27][29] While direct SRMs for specific thiazole compounds may not be available, organic SRMs with certified values for C, H, N, and S can be used for instrument calibration and performance verification.

In-House Standards: In the absence of a direct CRM, well-characterized in-house standards of the specific thiazole compound, purified and validated by multiple analytical techniques (e.g., NMR, HPLC, Mass Spectrometry), can be used as a secondary reference.

Conclusion

The elemental analysis of thiazole heterocyclic compounds is a critical component of pharmaceutical research and development. A thorough understanding of the available analytical techniques and their respective strengths and limitations is essential for obtaining accurate and reliable data. By implementing robust, self-validating analytical protocols grounded in the use of certified reference materials and sound scientific principles, researchers can ensure the quality and integrity of their findings. This guide serves as a starting point for developing and implementing effective elemental analysis strategies for this important class of compounds.

References

  • How ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. (2025, January 15).
  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety - AELAB. (2025, August 18).
  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters | Spectroscopy Online. (2026, February 13).
  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate.
  • ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry | Lucideon.
  • Demystifying ICP-MS: A Beginner's Guide To Elemental Analysis - Anatech USA. (2024, April 11).
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers.
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions.
  • Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample? | ResearchGate. (2020, January 5).
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Recent advances in the determination of elemental impurities in pharmaceuticals - Status, challenges and moving frontiers | Request PDF - ResearchGate. (2025, August 5).
  • Portable X-ray Fluorescence Analysis of Organic Amendments: A Review - MDPI. (2022, July 8).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • X-ray fluorescence analysis (XRF).
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring the safety of personnel and compliance with regulatory standards.

Part 1: Hazard Identification and Risk Assessment

Due to the absence of a specific SDS, a conservative approach to hazard assessment is necessary. Based on the known hazards of the thiazole functional group and related structures, this compound should be handled as a hazardous substance with the following potential risks:

  • Flammability: Thiazole derivatives can be flammable liquids.[1] All sources of ignition must be avoided when handling this compound.

  • Toxicity: The compound may be harmful if swallowed or inhaled.[1][2]

  • Irritation: It is likely to cause skin and eye irritation, and potentially serious eye damage.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1][2]

GHS Hazard Classifications for a Structurally Similar Compound (1-(4-Methyl-1,3-thiazol-2-yl)piperazine)
Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation1
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Data sourced from PubChem CID 14479872[2]

Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Prior to disposal, safe handling is paramount. The causality behind these precautions is to minimize exposure and prevent accidental release.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling and Storage of Waste
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[1]

  • Incompatible Materials: Store waste separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

  • Container: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound.

Step 1: Waste Identification and Labeling

  • Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations.

  • The label must also include the words "Hazardous Waste" and a description of the primary hazards (e.g., "Flammable," "Irritant").

Step 2: Waste Segregation

  • Segregate the waste at the point of generation. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Specifically, keep this waste separate from incompatible materials as listed in the "Safe Handling and Storage of Waste" section.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

Step 4: Request for Waste Pickup

  • Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a pickup by a licensed hazardous waste disposal service.

  • Do not pour this chemical down the drain or dispose of it in regular trash.

Step 5: Documentation

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request. This documentation is crucial for regulatory compliance.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

  • Spill:

    • Evacuate the immediate area.

    • Remove all sources of ignition.

    • Ventilate the area.

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Place the absorbed material into a sealed container for disposal as hazardous waste.

    • For large spills, contact your institution's EHS department or emergency response team immediately.

Visualizations

Disposal Workflow for this compound

cluster_0 Pre-Disposal cluster_1 Disposal Protocol cluster_2 Emergency Response A Hazard Identification (Flammable, Irritant, Toxic) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Fume Hood B->C D Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Segregate from Incompatibles D->E F Store in Satellite Accumulation Area (SAA) E->F G Request EHS Pickup F->G H Spill or Exposure Occurs I Follow Emergency Procedures (First Aid, Spill Cleanup) H->I J Report to EHS I->J

Caption: Disposal workflow for this compound.

References

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  • SAFETY DATA SHEET for 1-methyl-2-pyrrolidone. (2013).
  • SAFETY DATA SHEET for 1-Methyl-2-pyrrolidone. (2025). TCI Chemicals.
  • Material Safety Data Sheet for 1-Methyl-2-pyrrolidone. (2009).
  • Safety data sheet according to 1907/2006/EC, Article 31. (2015).
  • SAFETY DATA SHEET for Pyrrolidine. (2025). Sigma-Aldrich.
  • Safety Data Sheet for N-Methyl-2-pyrrolidone. (2015). Solvents & Petroleum Service, Inc.
  • SAFETY DATA SHEET for 1-METHYL-2-PYRROLIDINONE. (2015). Spectrum Chemical.
  • SAFETY DATA SHEET for a flammable liquid. (2026). MilliporeSigma.
  • Safety Data Sheet for N-methyl-2-pyrrolidone. (2017). Sigma-Aldrich.
  • 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. Retrieved from [Link]

  • 4-Methyl-1,3-thiazole-2-carboxylic acid. EPA.
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  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. (n.d.).
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  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.